2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol
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Overview
Description
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol It is known for its unique structure, which includes an aminomethyl group attached to an oxane ring, linked to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(aminomethyl)oxane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: A similar compound with a slightly different structure, lacking the oxy linkage.
4-(Aminomethyl)oxane: The parent compound without the ethan-1-ol moiety.
Ethan-1-ol derivatives: Compounds with similar ethan-1-ol structures but different substituents.
Uniqueness
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is unique due to its combination of an aminomethyl group, oxane ring, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO3 and a molecular weight of 175.23 g/mol. It has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications as a building block in the synthesis of complex organic molecules.
Chemical Structure and Properties
The structure of this compound features an aminomethyl group, an oxane ring, and an ethan-1-ol moiety. These components contribute to its stability and reactivity, allowing it to interact with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target biomolecules. The oxane ring provides structural stability, while the ethan-1-ol moiety can participate in various biochemical reactions. This interaction can influence the structure and function of proteins and enzymes, making it a valuable compound for biochemical studies.
Enzyme-Substrate Interactions
This compound is employed in the study of enzyme-substrate interactions. Its structure allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme mechanisms and kinetics.
Therapeutic Potential
Research has indicated that this compound may possess therapeutic properties. Investigations into its role as a precursor in pharmaceutical synthesis are ongoing, with potential applications in drug development targeting various diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol | Lacks the oxy linkage | Similar but less versatile in biological applications |
4-(Aminomethyl)oxane | Parent compound without ethan-1-ol moiety | More basic structure, limited reactivity |
Ethan-1-ol derivatives | Similar ethan structure but different substituents | Varies widely in biological activity |
Study 1: Enzyme Interaction
In a study examining enzyme interactions, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit or enhance enzyme activity depending on concentration and environmental conditions, highlighting its potential as a modulator in biochemical reactions .
Properties
IUPAC Name |
2-[4-(aminomethyl)oxan-4-yl]oxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c9-7-8(12-6-3-10)1-4-11-5-2-8/h10H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUVYQRUIBTTCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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